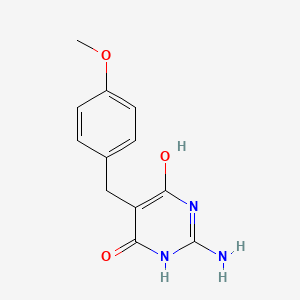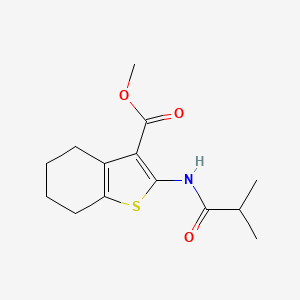
2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol" belongs to a class of chemicals known for their diverse chemical reactions and properties. This compound, like others in its category, is subject to extensive research for its potential in various applications, including medicinal chemistry due to its structural uniqueness and potential biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "this compound," involves reactions of dichloropyrimidines with aliphatic and aromatic amines. Such processes yield a variety of substituted pyrimidines, showcasing the compound’s versatile synthetic accessibility. One method involves the reaction of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with primary and secondary amines, leading to various 4-amino and 4-methoxy-6-chloropyrimidines with potential antitumor properties (Grigoryan et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" has been explored through crystallographic studies. These studies reveal significant information about the planarity of the pyrimidine rings and the displacement of ring-substituent atoms, contributing to the understanding of the compound’s electronic structure and intermolecular interactions, such as hydrogen bonding that forms specific molecular sheets (Trilleras et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-8-4-2-7(3-5-8)6-9-10(16)14-12(13)15-11(9)17/h2-5H,6H2,1H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUAOXNTCQWTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)

![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)
![3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5529728.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B5529732.png)
![(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)

![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)

![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)

![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)